6-Chloro-5-nitropicolinonitrile

Description

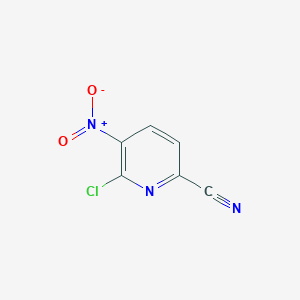

6-Chloro-5-nitropicolinonitrile is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chlorine atom at position 6, a nitro group at position 5, and a nitrile group at position 2. The electron-withdrawing nitro and chlorine substituents are expected to influence its reactivity, making it a candidate for nucleophilic substitution or coupling reactions. Its molecular formula is inferred as C₆H₂ClN₃O₂, with a calculated molecular weight of 183.55 g/mol (based on substitution patterns of analogs) .

Properties

IUPAC Name |

6-chloro-5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBWCSJVTULIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704591 | |

| Record name | 6-Chloro-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232432-41-5 | |

| Record name | 6-Chloro-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-5-nitropicolinonitrile involves the reaction of 5-nitropyridine-2-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction typically proceeds as follows:

- Dissolve 5-nitropyridine-2-carbonitrile in a suitable solvent like dichloromethane.

- Add phosphorus oxychloride dropwise to the solution.

- Reflux the mixture for several hours.

- Cool the reaction mixture and quench it with water.

- Extract the product with an organic solvent and purify it by recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitropicolinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloro group.

Reduction: The major product is 6-amino-5-nitropyridine-2-carbonitrile.

Oxidation: Oxidation products can vary depending on the conditions but may include pyridine derivatives with additional oxygen-containing functional groups

Scientific Research Applications

6-Chloro-5-nitropicolinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. .

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitropicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Chloro vs. Amino Groups

- This compound: The chlorine substituent at position 6 enhances electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions.

- Applications: Chloro derivatives are preferred in pharmaceutical intermediates (e.g., kinase inhibitors), while amino analogs may serve as ligands or precursors for heterocyclic amines .

Nitro Positioning and Electronic Effects

- 5-Nitro vs. 3-Nitro Isomers: The nitro group at position 5 (meta to nitrile in this compound) creates a strong electron-deficient ring system, enhancing reactivity toward nucleophiles. In contrast, 6-Chloro-3-nitropicolinonitrile (CAS 26820-34-8, similarity 0.78) has a nitro group ortho to the nitrile, which may sterically hinder reactions .

Methyl vs. Chloro Substituents

- However, it lacks the leaving-group capability of chlorine, limiting its utility in substitution reactions .

Biological Activity

6-Chloro-5-nitropicolinonitrile (CAS No. 56057-19-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a nitropyridine derivative characterized by the presence of a chloro group and a nitro group on the pyridine ring. The molecular formula is with a molecular weight of 188.57 g/mol. The presence of the nitro group is crucial for its biological activity, acting as a pharmacophore that influences the compound's interaction with biological targets.

Biological Activities

The compound exhibits a range of biological activities, primarily attributed to the nitro group, which is known to participate in redox reactions within cells. This section summarizes key findings from various studies regarding its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nitro compounds, including this compound. Nitro compounds are known to exhibit activity against various pathogens, including bacteria and fungi. For instance, nitro groups can induce oxidative stress in microbial cells, leading to cell death. Research indicates that compounds with similar structures have shown efficacy against Helicobacter pylori and Mycobacterium tuberculosis infections .

Antineoplastic Properties

The antineoplastic activity of nitro-substituted compounds has been explored extensively. Studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. In vitro assays demonstrated that related nitropyridine derivatives inhibit cell proliferation in various cancer models .

Other Biological Activities

In addition to antimicrobial and antineoplastic effects, nitro compounds have been investigated for their potential as anti-inflammatory agents and vasodilators. The modulation of nitric oxide (NO) pathways by these compounds may contribute to their therapeutic effects in cardiovascular diseases .

Synthesis

The synthesis of this compound typically involves nitration and chlorination reactions on pyridine derivatives. Various synthetic routes have been established, allowing for the efficient production of this compound under controlled conditions.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of nitropyridine derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods, revealing promising results for further development as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : In a comparative study involving various cancer cell lines, this compound showed IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis through ROS generation and disruption of mitochondrial function .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.